

GPD-1116: A Technical Overview of a Novel Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPD-1116

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Abstract

GPD-1116 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. By preventing the degradation of cyclic adenosine monophosphate (cAMP), **GPD-1116** exhibits significant anti-inflammatory properties. This document provides a detailed examination of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **GPD-1116**. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

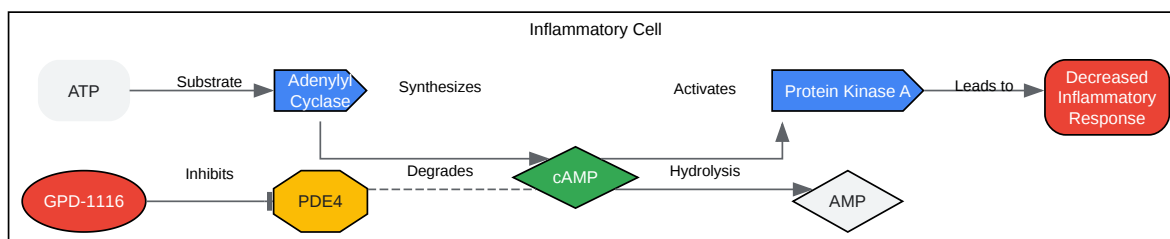
GPD-1116, with the chemical name 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1][2]naphthyridin-4(5H)-one, is a structurally distinct heterocyclic compound.[1][3] Its core structure consists of a pyrazolonaphthyridine scaffold.

Table 1: Physicochemical Properties of **GPD-1116**

Property	Value	Reference
Molecular Formula	C22H16N4O	[4]
Molecular Weight	352.39 g/mol	[4]
Chemical Name	3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1][2]naphthyridin-4(5H)-one	[1][3]
Stereochemistry	Achiral	[4]
Appearance	Not specified	
Solubility	Suspended in 0.5% sodium carboxymethyl cellulose for in vivo studies	[1][3]

Mechanism of Action

GPD-1116 functions as a potent inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[1][5] By inhibiting PDE4, **GPD-1116** increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[1]



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Figure 1: GPD-1116 Mechanism of Action

Beyond its primary action on PDE4, **GPD-1116** and its metabolite, GPD-1133, have also been shown to inhibit human PDE1.[6][7] This dual inhibition may contribute to its broader pharmacological profile.[6][7] Preclinical studies have demonstrated that **GPD-1116** attenuates smoke-induced emphysema by inhibiting the activity of matrix metalloproteinase-12 (MMP-12) and protecting lung cells from apoptosis.[5]

Pharmacological Properties

In Vitro PDE Inhibitory Activity

GPD-1116 exhibits potent inhibitory activity against various subtypes of human PDE1 and PDE4.

Table 2: In Vitro Inhibitory Activity (IC50) of **GPD-1116** against Human PDE Subtypes[6]

PDE Subtype	IC50 (μM)
PDE1A3	0.032
PDE1B	0.79
PDE1C	0.032
PDE4A4	0.10
PDE4B2	0.50
PDE4C2	0.10
PDE4D3	0.050

In Vivo Efficacy in Animal Models

GPD-1116 has demonstrated efficacy in several animal models of inflammatory pulmonary diseases, with effective doses typically ranging from 0.3 to 2 mg/kg.[6][7]

Table 3: In Vivo Efficacy of **GPD-1116** in a Rat Model of LPS-Induced Acute Lung Inflammation[6]

Treatment	Dose (mg/kg)	Neutrophil Infiltration in BALF (ED50)
GPD-1116	-	0.18 mg/kg
Roflumilast	-	0.70 mg/kg

In a model of cigarette smoke-induced emphysema in senescence-accelerated mice (SAMP1), oral administration of **GPD-1116** markedly attenuated the development of emphysema.^[5] Specifically, **GPD-1116** reduced the smoke-induced increase in mean linear intercept (MLI) and the destructive index (DI).^[5] It also significantly decreased the activity of MMP-12 in bronchoalveolar lavage fluid (BALF).^[5]

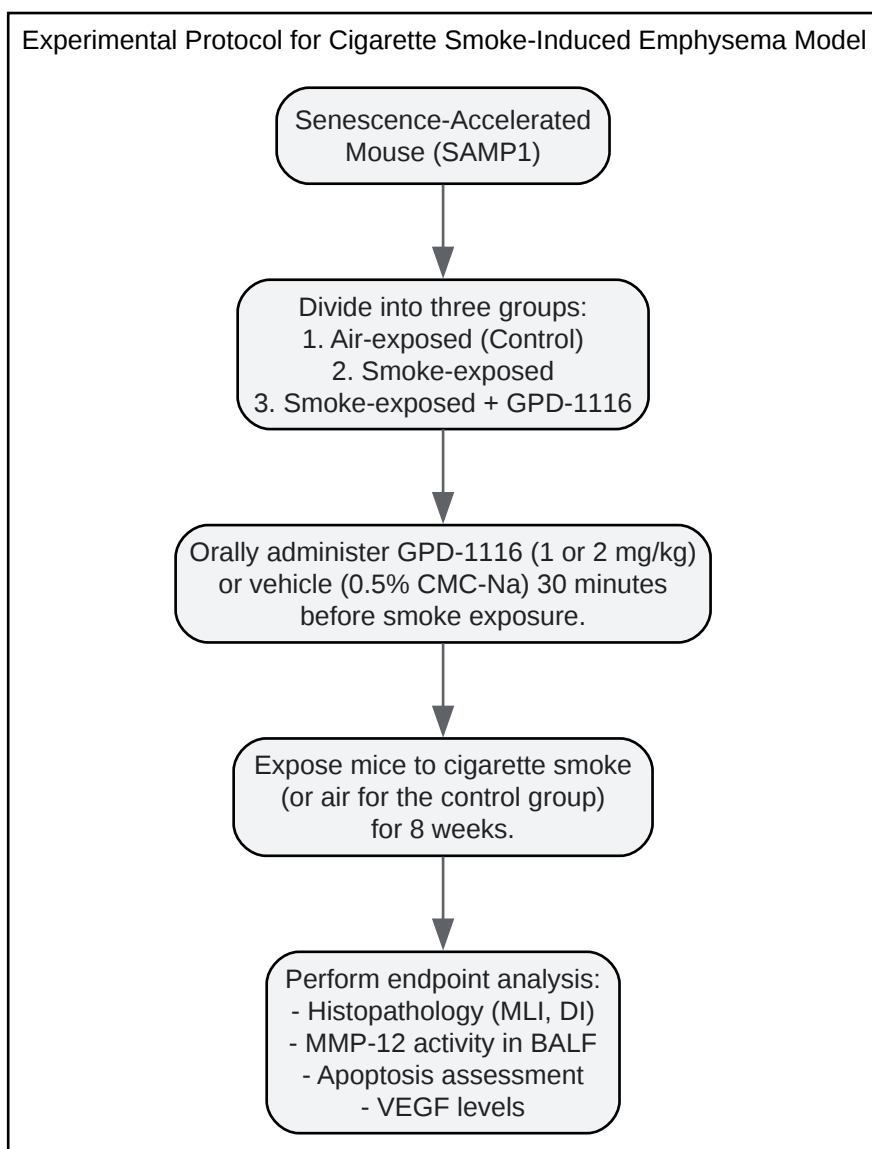
Table 4: Effect of **GPD-1116** on Cigarette Smoke-Induced Emphysema in SAMP1 Mice^[5]

Parameter	Air-Exposed	Smoke-Exposed	Smoke-Exposed + GPD-1116
Mean Linear Intercept (μm)	52.9 ± 0.8	68.4 ± 4.2	57.0 ± 1.4
Destructive Index (%)	4.5 ± 1.3	16.0 ± 0.4	8.2 ± 0.6
MMP-12 Activity (area/μg protein)	4.1 ± 1.1	40.5 ± 16.2	5.3 ± 2.1

Experimental Protocols

In Vivo Model of Cigarette Smoke-Induced Emphysema

The following is a summary of the experimental protocol used to evaluate the efficacy of **GPD-1116** in a murine model of cigarette smoke-induced emphysema.^{[1][5]}



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Figure 2: Experimental Workflow

Materials:

- Animals: Senescence-accelerated mouse P1 (SAMP1) strain.[1]
- Test Compound: **GPD-1116** suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na) solution.[1][3]
- Vehicle Control: 0.5% CMC-Na solution.[1][3]

Procedure:

- **Animal Acclimation:** Mice are acclimated to the housing conditions before the start of the experiment.
- **Grouping:** Animals are randomly assigned to control and treatment groups.
- **Dosing:** **GPD-1116** is administered orally at a dose of 1 or 2 mg/kg, 30 minutes prior to cigarette smoke exposure. The control group receives the vehicle.[3]
- **Smoke Exposure:** Mice are exposed to cigarette smoke for a specified duration (e.g., 8 weeks).[1] The control group is exposed to fresh air.
- **Endpoint Evaluation:** Following the exposure period, various parameters are assessed, including:
 - **Histopathological changes:** Mean linear intercept (MLI) and destructive index (DI) are measured to quantify emphysema.[5]
 - **Biochemical analysis:** MMP-12 activity and Vascular Endothelial Growth Factor (VEGF) levels in bronchoalveolar lavage fluid (BALF) and lung tissue are determined.[5]
 - **Apoptosis:** The level of apoptosis in lung cells is evaluated.[5]

Safety and Tolerability

In preclinical studies, **GPD-1116** has shown some class-specific side effects associated with PDE4 inhibitors, such as suppression of gastric emptying in rats and induction of emesis in dogs.[7] However, these effects appeared to be less potent compared to another PDE4 inhibitor, roflumilast.[7] **GPD-1116** did not show suppression of rectal temperature in rats.[7] Early-phase clinical trials in healthy volunteers and asthmatic patients have indicated that the study drug is well-tolerated.[8]

Conclusion

GPD-1116 is a promising therapeutic agent for inflammatory pulmonary diseases. Its potent dual-inhibitory action on PDE4 and PDE1, coupled with a favorable preclinical efficacy and safety profile, warrants further investigation. The data presented in this guide highlight its

potential as a novel treatment for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[6][7][8] Further clinical development will be crucial to fully elucidate its therapeutic utility in human populations.

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- To cite this document: BenchChem. [GPD-1116: A Technical Overview of a Novel Phosphodiesterase 4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578632#chemical-structure-and-properties-of-gpd-1116]

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